Bis(1,2-dichloroethyl)sulfone
Description
Bis(1,2-dichloroethyl)sulfone, also referred to as dichloroethyl sulfone, is a sulfur-containing compound with the molecular formula C₄H₈Cl₂O₂S. It consists of two 2-chloroethyl groups attached to a sulfone moiety (O=S=O). This compound is structurally related to sulfur mustard (bis(2-chloroethyl) sulfide, or "mustard gas") but differs in the oxidation state of the sulfur atom, which is fully oxidized to a sulfone group. Historically, it has been studied for its physiological effects, including acute toxicity, skin irritation, and hydrolytic reactivity, often in comparison to analogs like dichloroethyl sulfoxide and sulfur mustard .
Properties
CAS No. |
19721-74-5 |
|---|---|
Molecular Formula |
C4H6Cl4O2S |
Molecular Weight |
260 g/mol |
IUPAC Name |
1,2-dichloro-1-(1,2-dichloroethylsulfonyl)ethane |
InChI |
InChI=1S/C4H6Cl4O2S/c5-1-3(7)11(9,10)4(8)2-6/h3-4H,1-2H2 |
InChI Key |
QTJJOZORJHAYSE-UHFFFAOYSA-N |
SMILES |
C(C(S(=O)(=O)C(CCl)Cl)Cl)Cl |
Canonical SMILES |
C(C(S(=O)(=O)C(CCl)Cl)Cl)Cl |
Synonyms |
Bis(1,2-dichloroethyl) sulfone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of bis(1,2-dichloroethyl)sulfone are best understood when contrasted with related dichloroethyl derivatives: dichloroethyl sulfide (mustard gas) and dichloroethyl sulfoxide .
Chemical Structure and Reactivity
- This compound : Features a sulfone group (O=S=O), making it highly polar and reactive. The electron-withdrawing sulfone group accelerates hydrolysis in alkaline conditions, leading to rapid acid production .
- Dichloroethyl sulfide (mustard gas) : Contains a thioether group (S), which is less oxidized. Hydrolyzes more slowly than the sulfone but still generates hydrochloric acid.
- Dichloroethyl sulfoxide : Contains a sulfoxide group (S=O), intermediate in oxidation state. Exhibits slower hydrolysis and lower reactivity compared to the sulfone .
Toxicity Profiles
| Compound | Toxicity in Mice (Subcutaneous LD₅₀) | Toxicity in Unicellular Organisms | Skin Irritation (Human) |
|---|---|---|---|
| This compound | High | Extremely High (100× sulfoxide) | Severe |
| Dichloroethyl sulfide | High | Moderate | Severe |
| Dichloroethyl sulfoxide | High | Low | Mild/None |
Key Findings :
- This compound and mustard gas exhibit comparable acute toxicity in mice but diverge significantly in unicellular systems, where the sulfone is ~100 times more toxic than sulfoxide .
- Both sulfone and sulfide cause severe skin irritation, while sulfoxide is inert, highlighting the role of sulfur oxidation state in biological activity .
Hydrolytic Reactivity and Acid Production
| Compound | Hydrolysis Rate in Weak Alkali | Acid Production Rate |
|---|---|---|
| This compound | Rapid | High |
| Dichloroethyl sulfide | Moderate | Moderate |
| Dichloroethyl sulfoxide | Slow | Low |
Mechanistic Insight :
The sulfone’s rapid hydrolysis generates hydrochloric acid and sulfonic acid derivatives, which correlate with its cytotoxicity. This aligns with the "intracellular acid production" theory, where acidification disrupts cellular functions .
Antiseptic and Biochemical Activity
Notes
- Regulatory Status : Classified as hazardous under emergency exposure guidelines due to its structural and functional resemblance to sulfur mustard .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
